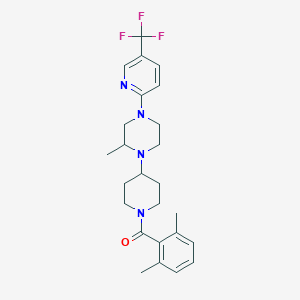
(2,6-Dimethylphenyl)(4-(2-methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,6-Dimethylphenyl)(4-(2-methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone is a complex organic compound of interest in various scientific disciplines, including medicinal chemistry and pharmacology. This compound exhibits a unique structure that allows it to interact with specific molecular targets, making it a subject of research for its potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Dimethylphenyl)(4-(2-methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone involves multiple steps:
Starting Materials: : The synthesis begins with 2,6-dimethylphenyl and 2-methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine.
Reaction Steps: : The reaction involves the formation of an amide bond through a condensation reaction, typically facilitated by coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like N,N-Diisopropylethylamine (DIPEA).
Purification: : The crude product is purified through column chromatography to yield the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis process. Key considerations include optimizing reaction conditions to maximize yield and purity, and ensuring cost-effective production through the efficient use of reagents and solvents. Continuous flow chemistry and automated purification systems may be employed to enhance productivity.
化学反应分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, where the methyl groups might be converted to hydroxyl or carboxyl groups under specific conditions using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Reduction reactions may target the carbonyl group, converting it to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Nucleophilic substitution reactions can occur at the piperazine or piperidine rings, particularly at positions that allow for functional group modifications.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, chromium trioxide.
Reduction: : Lithium aluminum hydride, sodium borohydride.
Substitution: : Various nucleophiles, often under basic conditions to facilitate the substitution.
Major Products
Oxidation: : Corresponding alcohols or carboxylic acids.
Reduction: : Alcohol derivatives of the original compound.
Substitution: : Modified compounds with different functional groups at targeted positions.
科学研究应用
This compound finds applications across several research domains:
Chemistry: : As a building block for the synthesis of more complex molecules, offering diverse functionalization possibilities.
Biology: : Studying its interactions with biological macromolecules, including enzymes and receptors.
Medicine: : Potential therapeutic agent, particularly in areas such as neuropharmacology, given its structure similar to known psychoactive compounds.
Industry: : Utilized in the development of new materials, including polymers and advanced organic compounds.
作用机制
Molecular Targets and Pathways
The mechanism of action of (2,6-Dimethylphenyl)(4-(2-methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone involves its binding to specific molecular targets such as neurotransmitter receptors or enzymes. The piperazine and piperidine rings facilitate its interaction with receptor sites, potentially modulating signal transduction pathways. Detailed studies on binding affinities and functional assays are needed to elucidate the precise molecular mechanisms.
相似化合物的比较
Similar Compounds
(2,6-Dimethylphenyl)(4-(2-methyl-4-(5-fluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone: : Similar in structure but with fluorine instead of trifluoromethyl.
(2,6-Dimethylphenyl)(4-(2-methyl-4-(5-chloromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone: : Contains a chloromethyl group, affecting its reactivity and biological interactions.
(2,6-Dimethylphenyl)(4-(2-methyl-4-(5-methyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone: : Lacks the trifluoromethyl group, influencing its chemical properties and applications.
Highlighting Uniqueness
The trifluoromethyl group in (2,6-Dimethylphenyl)(4-(2-methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone enhances its lipophilicity and metabolic stability, making it distinct from similar compounds. This feature could potentially lead to different pharmacokinetic and pharmacodynamic profiles, which are crucial in drug development.
属性
IUPAC Name |
(2,6-dimethylphenyl)-[4-[2-methyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31F3N4O/c1-17-5-4-6-18(2)23(17)24(33)30-11-9-21(10-12-30)32-14-13-31(16-19(32)3)22-8-7-20(15-29-22)25(26,27)28/h4-8,15,19,21H,9-14,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYJZTUUHWKPPHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C2CCN(CC2)C(=O)C3=C(C=CC=C3C)C)C4=NC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(naphthalen-1-yl)-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]acetamide](/img/structure/B2681057.png)
![2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenethylacetamide](/img/structure/B2681058.png)
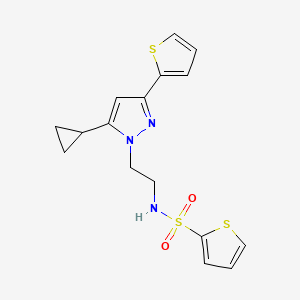
![ethyl 3-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate](/img/structure/B2681060.png)
![4-Fluoro-3-[(2,2,2-trifluoroethyl)amino]phenol](/img/structure/B2681061.png)
![(2Z)-N-acetyl-6-chloro-2-[(naphthalen-1-yl)imino]-2H-chromene-3-carboxamide](/img/structure/B2681062.png)

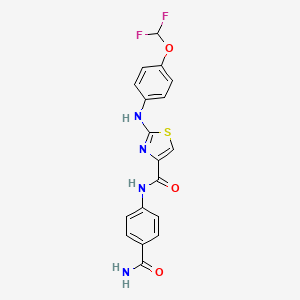
![2-cyano-3-[2,5-dimethyl-1-(oxolan-2-ylmethyl)-1H-pyrrol-3-yl]prop-2-enoic acid](/img/structure/B2681067.png)
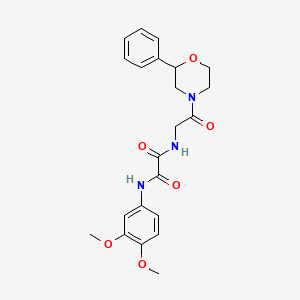

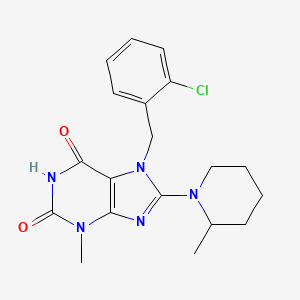
![8-methyl-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2681076.png)
![3-(4-CHLOROBENZENESULFONYL)-N-(2-PHENYLETHYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2681077.png)
